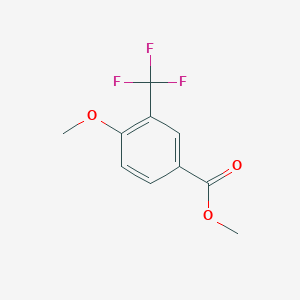

Methyl 4-methoxy-3-(trifluoromethyl)benzoate

Overview

Description

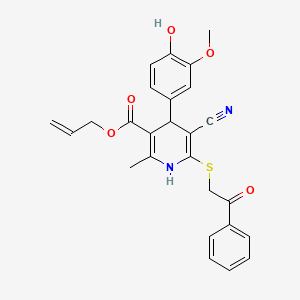

“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is an organic compound. It is an ester, which is a type of compound derived from carboxylic acids and alcohols . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .

Molecular Structure Analysis

The molecular formula of “Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is CF3C6H4CO2CH3 . This indicates that the molecule consists of a benzene ring (C6H4) substituted with a trifluoromethyl group (CF3), a methoxy group (OCH3), and a carboxylate ester group (CO2CH3).Physical And Chemical Properties Analysis

“Methyl 4-methoxy-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of 1.451 . Its boiling point is 94-95 °C at 21 mmHg, and its melting point is 13-14 °C . The density of this compound is 1.268 g/mL at 25 °C .Scientific Research Applications

Chemical Synthesis and Modification

Research on Methyl 4-methoxy-3-(trifluoromethyl)benzoate has led to the development of several chemical synthesis and modification methods. A study by Dmowski and Piasecka-Maciejewska (1998) details the regioselective metalation and subsequent carboxylation of 1,3-Bis(trifluoromethyl)benzene to produce various compounds, including methyl 4-methoxy-3-methyl-2,6-bis(trifluoromethyl)benzoate. This process illustrates the compound's versatility in chemical synthesis and modification (Dmowski & Piasecka-Maciejewska, 1998).

Photophysical Properties

Kim et al. (2021) explored the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, highlighting the unique luminescence properties depending on the substituted group. This study suggests the potential of Methyl 4-methoxy-3-(trifluoromethyl)benzoate in applications requiring specific photophysical characteristics (Kim et al., 2021).

Photopolymerization

In the field of photopolymerization, Avci, Mathias, and Thigpen (1996) demonstrated the synthesis of several new benzoate ester derivatives, including Methyl 4-methoxy-3-(trifluoromethyl)benzoate. These compounds exhibited rapid photopolymerization, expanding the candidates for rapid photocure in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Organic Synthesis Intermediates

The study by Popovski, Mladenovska, and Panovska (2010) outlines the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, using Methyl 4-methoxybenzoate as a starting material. This research underscores the use of Methyl 4-methoxy-3-(trifluoromethyl)benzoate as an intermediate in organic syntheses (Popovski, Mladenovska, & Panovska, 2010).

Mesomorphic Properties

Matsunaga et al. (1998) investigated the nematic-isotropic transition temperature of various benzoates, including 4-methoxy-3-(trifluoromethyl)benzoate. The study revealed significant insights into the mesomorphic properties of these compounds, which are relevant in the field of liquid crystal technology (Matsunaga et al., 1998).

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-methoxy-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name |

methyl 4-methoxy-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(9(14)16-2)5-7(8)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOOKWQMNNMWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)

![2-[(4-Amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B2999244.png)

![N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2999245.png)

![(3-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2999248.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2999252.png)